N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Catalog No.
S6724798
CAS No.
2548989-29-1
M.F
C13H15N5
M. Wt
241.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidi...

CAS Number

2548989-29-1

Product Name

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C13H15N5/c1-17(13-15-7-4-8-16-13)11-9-18(10-11)12-5-2-3-6-14-12/h2-8,11H,9-10H2,1H3

InChI Key

LJDLNOSDGADZOO-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC=N3

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC=N3

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. It features a pyrimidine ring, an azetidine moiety, and a pyridine group, contributing to its unique structural characteristics. The compound's molecular formula is C13H15N5, and it has been recognized for its potential applications in medicinal chemistry and drug development, particularly in targeting specific biological pathways.

There is no known mechanism of action for this specific compound. However, compounds containing pyrimidine and pyridine rings can have diverse biological activities. For example, some are involved in DNA synthesis, while others have been investigated for their potential as anti-cancer agents [].

Information on safety and hazards associated with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is not available. Similar compounds may have properties like flammability, moderate toxicity, or irritant effects. Always handle unknown compounds with appropriate caution.

Future Research Directions

  • Synthesis and characterization of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • Investigation of its physical and chemical properties.
  • Exploration of potential biological activities through in vitro and in vivo studies.
  • Computational modeling to predict its interactions with other molecules.

The chemical reactivity of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can include several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may modify its functional groups and affect its biological activity.
  • Substitution: The nitrogen atoms in the pyrimidine and azetidine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Salts: The amine group can react with acids to form salts, which may enhance solubility and bioavailability.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate further chemical synthesis.

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has shown promising biological activity in various studies. It is particularly noted for its potential as a pharmacological agent targeting specific receptors in the central nervous system. Preliminary studies suggest that it may act as a partial agonist at certain histamine receptors, which could have implications for treating disorders related to neurotransmission.

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic synthesis techniques:

  • Preparation of the Azetidine Ring: This may involve cyclization reactions from suitable precursors containing both nitrogen and carbon frameworks.
  • Pyrimidine Formation: The pyrimidine moiety can be synthesized through condensation reactions involving appropriate carbonyl compounds and amines.
  • Methylation: The final step often includes methylation of the nitrogen atom in the azetidine or pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Research: Utilized in studies aimed at understanding receptor interactions and signaling pathways.

The unique structure allows researchers to explore its effects on various biological systems, making it a valuable candidate in drug discovery.

Interaction studies involving N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically focus on its binding affinity and efficacy at various receptors. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic effects.

Preliminary data indicate that it may interact with histamine receptors, influencing neurotransmitter release and potentially providing insights into its role in modulating neurological functions.

Several compounds share structural similarities with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(3-Aminoazetidin-1-yl)pyrimidin-2-aminesContains an azetidine ring linked to a pyrimidineKnown for high-affinity receptor binding
N-(4-(1-cyclopropyl)-5-fluoropyrimidin-2-yl)-6-amino compoundsFluorinated pyrimidine structureInvestigated for anticancer properties
4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-aminesMethoxy substitution on the pyrimidineExhibits altered pharmacological profiles

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amines that may influence its biological activity and therapeutic potential.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

241.13274550 g/mol

Monoisotopic Mass

241.13274550 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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